Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate
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Overview
Description
Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate is a complex organic compound that features a benzimidazole moiety, a chloro-substituted benzene ring, and an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Azo Linkage: The azo linkage is introduced by diazotization of an aromatic amine followed by coupling with another aromatic compound.
Chlorination and Esterification: The chloro group is introduced via electrophilic aromatic substitution, and the ester group is formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidized Derivatives: Various oxidized forms of the benzimidazole ring.
Amines: Reduction of the azo linkage yields corresponding amines.
Substituted Derivatives: Introduction of different functional groups via substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology and Medicine
In medicinal chemistry, derivatives of this compound have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents . The benzimidazole moiety is particularly known for its biological activity .
Industry
Industrially, this compound can be used in the production of dyes and pigments due to its azo linkage, which imparts vivid colors .
Mechanism of Action
The biological activity of Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate is primarily attributed to its interaction with various molecular targets. The benzimidazole moiety can interact with DNA, enzymes, and receptors, leading to inhibition of microbial growth or modulation of cellular pathways . The azo linkage can also play a role in the compound’s activity by undergoing bioreduction to form active metabolites .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate: Similar in structure but with different substituents.
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit various biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of a benzimidazole moiety, azo linkage, and chloro-substituted benzene ring, which together confer a wide range of chemical reactivity and biological activity .
Properties
CAS No. |
26576-47-6 |
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Molecular Formula |
C19H16ClN5O5 |
Molecular Weight |
429.8 g/mol |
IUPAC Name |
methyl 4-chloro-2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C19H16ClN5O5/c1-9(26)16(25-24-14-7-10(20)3-5-12(14)18(28)30-2)17(27)21-11-4-6-13-15(8-11)23-19(29)22-13/h3-8,16H,1-2H3,(H,21,27)(H2,22,23,29) |
InChI Key |
DASUKABWGNNUEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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